N-丁基-4-硝基苯磺酰胺

描述

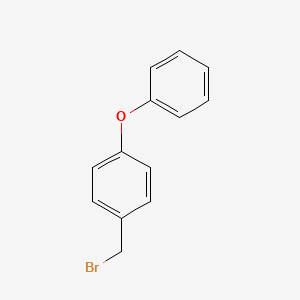

N-butyl-4-nitrobenzenesulfonamide (NBBS) is a chemical compound that has been studied for various applications, including its use as a plasticizer and its potential environmental and biological impacts. It is a derivative of benzenesulfonamide with a nitro group at the 4-position and a butyl group attached to the nitrogen atom of the sulfonamide group. The compound has been detected in the environment, which suggests potential human exposure and necessitates an understanding of its properties and behavior .

Synthesis Analysis

The synthesis of nitrobenzenesulfonamide derivatives can be achieved through various methods. For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are intermediates for the synthesis of nitrogenous heterocycles . Another method involves the reaction of primary amines with nitrobenzenesulfonyl chloride to produce 2- and 4-nitrobenzenesulfonamides, which can then be alkylated to give N-alkylated sulfonamides in high yields . A specific example of synthesis is the creation of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamide derivatives has been characterized using various spectroscopic techniques and computational studies. For example, the structure of a newly synthesized sulfonamide molecule was characterized by single-crystal X-ray diffraction (SCXRD) and found to crystallize in the monoclinic crystal system . Additionally, density functional theory (DFT) calculations have been employed to study the structural and vibrational properties of nitrobenzenesulfonamides, providing insights into their molecular conformations and fundamental vibrations .

Chemical Reactions Analysis

Nitrobenzenesulfonamides can participate in a range of chemical reactions. They can be reduced in a cathodic process, leading to cleavage of the S-N bond in good yields, as demonstrated with N-butyl-4-nitrobenzenesulfonamide derivatives . These compounds can also undergo smooth alkylation reactions and can be deprotected to yield secondary amines . Furthermore, they can be used as protecting groups for amines, which can be removed under specific conditions to regenerate the parent amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of NBBS have been investigated to understand its environmental fate and biological effects. Studies have shown that NBBS is well-absorbed in rodents following administration and is excreted extensively in urine and feces. It is cleared slower in human hepatocytes compared to rodents, indicating species-specific differences in metabolism . The compound's lipophilicity allows it to distribute rapidly to the brain, although it also clears rapidly without significant accumulation .

Relevant Case Studies

Case studies involving NBBS have focused on its environmental presence and potential neurotoxicity. One study evaluated the neurotoxicity of NBBS in male rats over a 27-day oral exposure period. The results did not support previous reports of neurotoxicity within the exposure regimen, although the possibility of neuropathological injury over an extended period could not be ruled out . Another study investigated the disposition and metabolism of NBBS in rats and mice, providing valuable information on its clearance and excretion patterns .

科学研究应用

电分析化学

- 硝基苯磺酰基团的阴极裂解:Zanoni和Stradiotto(1991年)研究了硝基苯磺酰基团从脂肪胺中的阴极裂解。他们发现N-丁基-4-硝基苯磺酰胺经过两步还原,导致S-N键的裂解产率较高。这项研究突出了这些化合物的电化学性质 (Zanoni & Stradiotto, 1991)。

化学合成

- 次级胺的制备:Fukuyama等人(1995年)描述了硝基苯磺酰胺用于制备次级胺。他们证明这些化合物经过顺利的烷基化,产率高,生成N-烷基化磺酰胺。这种应用在合成化学中至关重要 (Fukuyama et al., 1995)。

生物膜抑制

- 细菌生物膜抑制:Abbasi等人(2020年)合成了N-丁基-4-硝基苯磺酰胺的新衍生物,并测试了它们对大肠杆菌和枯草芽孢杆菌的生物膜抑制作用。一些衍生物表现出显著的抑制作用,表明在生物膜控制方面具有潜在应用 (Abbasi et al., 2020)。

固相合成

- 在固相合成中的应用:Fülöpová和Soural(2015年)回顾了从硝基苯磺酰氯制备的聚合物支持的苯磺酰胺在固相合成中的应用。它们是各种化学转化中的关键中间体,突出了它们在合成化学中的多功能性 (Fülöpová & Soural, 2015)。

超声波辅助合成

- 超声波辅助制备:Harikumar和Rajendran(2014年)进行了一项关于超声波辅助制备1-丁氧基-4-硝基苯的研究,使用N-丁基-4-硝基苯磺酰胺作为前体。这种方法提高了反应效率,表明这些化合物在先进合成技术中的实用性 (Harikumar & Rajendran, 2014)。

属性

IUPAC Name |

N-butyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMHNKQBDAAJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364479 | |

| Record name | N-butyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-nitrobenzenesulfonamide | |

CAS RN |

66473-14-1 | |

| Record name | N-butyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)